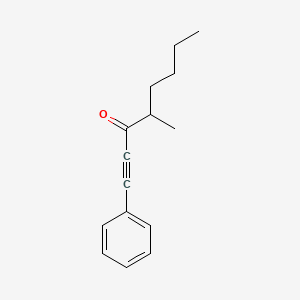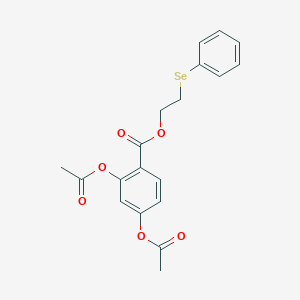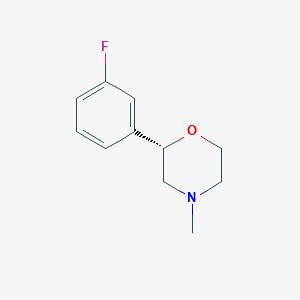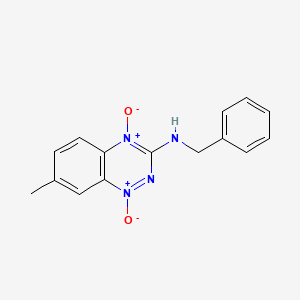
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine is a peptide compound composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
化学反应分析
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine does not contain these amino acids.
Reduction: Disulfide bonds in peptides can be reduced using agents like DTT (dithiothreitol), but this peptide lacks cysteine residues.
Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: DTT, TCEP (tris(2-carboxyethyl)phosphine).
Coupling Reagents: HBTU, DIC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
The primary products formed from these reactions are modified peptides with altered amino acid sequences or chemical structures, which can affect their biological activity and stability.
科学研究应用
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
作用机制
The mechanism of action of L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways involved would require further experimental validation.
相似化合物的比较
Similar Compounds
Uniqueness
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine is unique due to its specific sequence of amino acids, which determines its structure, stability, and biological activity. Compared to similar peptides, it may exhibit distinct binding affinities, stability profiles, and functional properties, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
918528-64-0 |
|---|---|
分子式 |
C36H64N8O12 |
分子量 |
800.9 g/mol |
IUPAC 名称 |
(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C36H64N8O12/c1-10-18(6)26(42-30(49)22-12-11-13-37-22)34(53)40-24(15-45)32(51)41-25(17(4)5)33(52)43-27(20(8)46)35(54)38-19(7)29(48)39-23(14-16(2)3)31(50)44-28(21(9)47)36(55)56/h16-28,37,45-47H,10-15H2,1-9H3,(H,38,54)(H,39,48)(H,40,53)(H,41,51)(H,42,49)(H,43,52)(H,44,50)(H,55,56)/t18-,19-,20+,21+,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI 键 |
BVXMDGMOCHLPHX-KNTHKRQGSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]1CCCN1 |
规范 SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)

![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)

![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)



![N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14198052.png)
